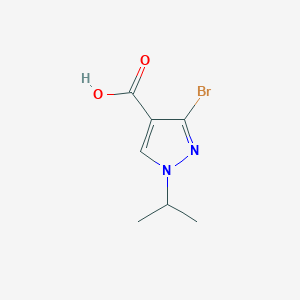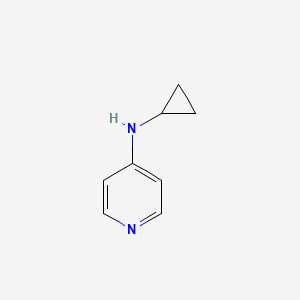
2,5-difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound featuring a diverse array of functional groups. It has garnered interest in various scientific research fields due to its unique structural attributes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials usually include fluorobenzenesulfonamide derivatives, propylsulfonyl quinoline derivatives, and appropriate fluorinating agents. This process may require specific catalysts and reagents such as sulfur tetrafluoride or other sulfonating agents to achieve the desired substitutions and sulfonations. Reaction conditions often involve controlled temperatures, pressure, and inert atmospheres to optimize yields and purify the end product.
Industrial Production Methods
Industrial production scales up the laboratory synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Advanced purification methods like chromatography and crystallization are employed to ensure high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various reactions, including:
Oxidation: These reactions typically involve oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions are common, particularly with halogens.
Common Reagents and Conditions
Oxidation: Requires oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: Often involves nucleophiles such as ammonia or amines in polar solvents like dimethyl sulfoxide.
Major Products
The reactions typically produce fluoro-sulfonylquinoline derivatives, which can be further functionalized for various applications.
Wissenschaftliche Forschungsanwendungen
2,5-Difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has a broad spectrum of applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and catalysts.
Biology: Investigated for its potential in modulating biological pathways and interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or altering cellular processes. Its unique structure allows for selective interactions, making it a candidate for targeted therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Compared to other fluoro-sulfonyl quinoline derivatives, 2,5-difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to its dual fluorination, which enhances its chemical stability and reactivity. Similar compounds include:
2,5-dichloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
In essence, this compound is a versatile compound with significant potential across various scientific domains. Its unique structure and reactivity profile make it a valuable subject of ongoing research.
Eigenschaften
IUPAC Name |
2,5-difluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O4S2/c1-2-10-27(23,24)22-9-3-4-13-11-15(6-8-17(13)22)21-28(25,26)18-12-14(19)5-7-16(18)20/h5-8,11-12,21H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBGOHJUIZVGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2544108.png)

![4-[2-(Benzyloxy)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2544111.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B2544113.png)



![ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2544121.png)
![2-(4-methoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2544122.png)


![4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline](/img/structure/B2544128.png)
![2-{5-[2-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2544129.png)
![N-(3,5-dimethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2544131.png)
